![molecular formula C18H17N3O3S B5586566 N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5586566.png)
N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, "N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide", belongs to a class of organic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The core structure features an oxadiazole ring, a common motif in drug design due to its bioisosteric similarity to ester or amide linkages, enhancing metabolic stability and forming key interactions with biological targets.
Synthesis Analysis
The synthesis of related oxadiazole compounds often involves cyclization reactions or the coupling of appropriate precursors. For instance, Latthe and Badami (2007) described the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides through a one-pot ring conversion reaction, highlighting a method that could be adapted for the synthesis of the compound of interest (P. R. Latthe & B. V. Badami, 2007).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by X-ray crystallography, IR, and NMR spectroscopy, as demonstrated by Gein et al. (2017), who synthesized N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides and confirmed their structure through spectroscopic methods (V. L. Gein et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of oxadiazole derivatives involve interactions with various reagents to form novel structures. For example, Soselia et al. (2020) explored the synthesis of benzimidazole oxadiazole derivatives, indicating possible pathways for functionalization and diversification of the oxadiazole ring system (M. Soselia et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of these compounds. Investigations into related compounds, like those by Willer et al. (2013), who studied the synthesis and crystal structure of oxadiazole derivatives, can provide insights into the physical characteristics of "N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide" (R. L. Willer et al., 2013).
properties
IUPAC Name |
N-[[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18(13-8-12-4-1-2-6-15(12)23-11-13)19-10-16-20-17(24-21-16)9-14-5-3-7-25-14/h1-7,13H,8-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVXSSCSCOCMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NCC3=NOC(=N3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.